molecular formula C9H9ClOS B2942091 2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone CAS No. 2567489-86-3

2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone

Cat. No. B2942091
M. Wt: 200.68
InChI Key: LXBBOJHRYMMODJ-RNFRBKRXSA-N
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Description

“2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” is a chemical compound with the molecular formula C9H9ClOS . It is an important intermediate for synthesizing prothioconazole .


Synthesis Analysis

The synthesis of “2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” involves taking cyclopropylmethyl ketone IV as a raw material, dissolving it in a solvent, adding a compound containing metal aluminum as a catalyst, and introducing chlorine to perform a chlorination reaction . The chlorinated product is then subjected to reduced pressure distillation to remove the solvent, and the “2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” is obtained by rectification .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” include a boiling point of 202.0±20.0 °C, a density of 1.35±0.1 g/cm3, and a water solubility of 5.91g/L at 20℃ . It is a colorless liquid .

Scientific Research Applications

Enzymatic Process Development

A practical enzymatic process for preparing chiral intermediates showcases the utility of ketoreductase in transforming specific chloro-ethanones into chiral alcohols. This process highlights the green and environmentally sound approach with high productivity and potential industrial applications, demonstrating the broader relevance of such compounds in synthesizing other complex molecules (Guo et al., 2017).

Agricultural and Fungicidal Applications

The synthesis of compounds related to "2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone" has been explored for creating key intermediates in the production of prothioconazole, an agricultural fungicide. This indicates the compound's relevance in developing substances that protect crops against fungal diseases, with optimized reaction conditions leading to high yields and purity suitable for industrial application (Ji et al., 2017).

Material Science and Crystallography

Research into the crystal structures of compounds containing thiophenyl and cyclopropyl groups has been conducted to understand their physical and chemical properties better. Such studies are crucial for material science, offering insights into the molecular arrangement and potential applications of these compounds in various technologies (Silva et al., 2014).

Pharmaceutical Intermediates

The biotransformation capabilities of specific bacterial strains to synthesize chiral intermediates from chloro-ethanones demonstrate the potential for producing pharmaceuticals. Such microbial biocatalysis offers an efficient, selective, and eco-friendly method for obtaining chiral alcohols, which are valuable intermediates in synthesizing various drugs (Miao et al., 2019).

Organic Synthesis and Heterocyclic Chemistry

The transformation of chloro-ethanone derivatives into aminobenzo[b]thiophenes and other heterocyclic compounds illustrates the significance of these substances in organic synthesis. These transformations enable the construction of complex molecular architectures, essential for developing novel organic materials and potential therapeutic agents (Androsov et al., 2010).

Safety And Hazards

“2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” is classified as acutely toxic and can cause severe skin burns and eye damage. It may cause an allergic skin reaction and is fatal if inhaled. It is suspected of causing genetic defects and damaging fertility or the unborn child. It causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life .

properties

IUPAC Name

2-chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c10-5-8(11)6-4-7(6)9-2-1-3-12-9/h1-3,6-7H,4-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBBOJHRYMMODJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)CCl)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)CCl)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone

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